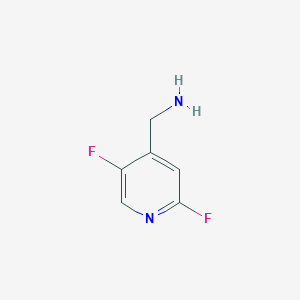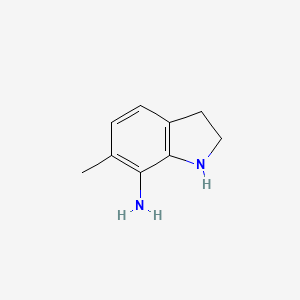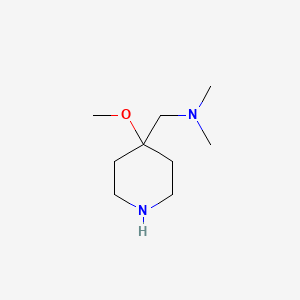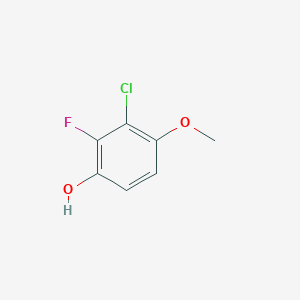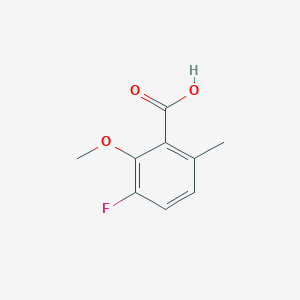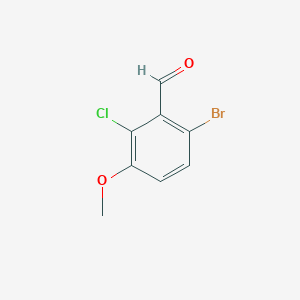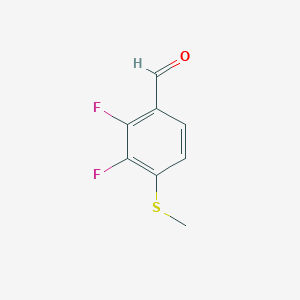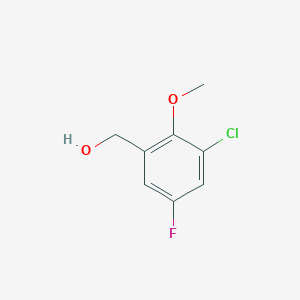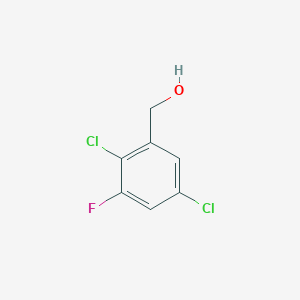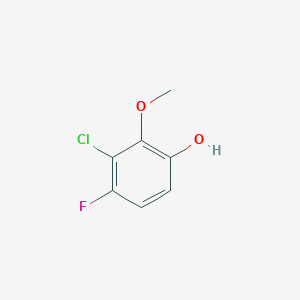
3-Chloro-4-fluoro-2-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
CFM has a wide range of applications in the fields of pharmaceuticals, agrochemicals, and materials science. Its mechanism of action is dependent on the type of compound that it is used in the synthesis of. In the synthesis of aryl amines, for example, CFM acts as an electrophile, forming a covalent bond with the nucleophile. In the synthesis of aryl halides, CFM acts as an oxidizing agent, which reduces the nucleophile to form a covalent bond. In the synthesis of benzyl ethers, CFM acts as an acid catalyst, which facilitates the formation of the ether.
Biochemical and Physiological Effects
CFM has been studied extensively in the scientific community due to its wide range of applications. However, its biochemical and physiological effects are not well understood. It is known that CFM can interact with proteins and enzymes, but the exact mechanism of this interaction is not known. Additionally, it is not known if CFM has any adverse effects on the human body. Therefore, further research is needed to better understand the biochemical and physiological effects of CFM.
実験室実験の利点と制限
CFM is a versatile building block for many synthetic organic compounds, and has been used in the synthesis of a variety of compounds, such as aryl amines, aryl halides, and benzyl ethers. The advantages of using CFM in lab experiments include its low cost, easy availability, and ease of use. It can also be used in a variety of different reactions, making it a versatile compound. The main limitation of using CFM in lab experiments is its potential toxicity, as it is an organofluorine compound. Therefore, caution should be taken when using CFM in lab experiments.
将来の方向性
The future of CFM is promising, as it has a wide range of applications in the fields of pharmaceuticals, agrochemicals, and materials science. Future research should focus on understanding the biochemical and physiological effects of CFM, as well as its potential toxicity. Additionally, further research should be conducted on the mechanism of action of CFM in the synthesis of different compounds. Finally, CFM should be studied in the synthesis of novel materials, such as polymers and nanomaterials.
合成法
CFM can be synthesized from the reaction of 4-fluorophenol and chloroacetyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is conducted in an aqueous medium, with the product being purified by recrystallization. The yield of the reaction is typically between 80-90%. This method is a simple and cost-effective way to synthesize CFM.
科学的研究の応用
CFM has been studied extensively in the scientific community due to its wide range of applications. It has been used in the synthesis of a variety of compounds, such as aryl amines, aryl halides, and benzyl ethers. It has also been used in the synthesis of anti-inflammatory drugs, antimalarial drugs, and other drugs. CFM has been used in the synthesis of novel materials, such as polymers and nanomaterials. Additionally, CFM has been used in the synthesis of fluorescent dyes, which are used in the detection of biological molecules.
特性
IUPAC Name |
3-chloro-4-fluoro-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2/c1-11-7-5(10)3-2-4(9)6(7)8/h2-3,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPJFOWIDPOCJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

